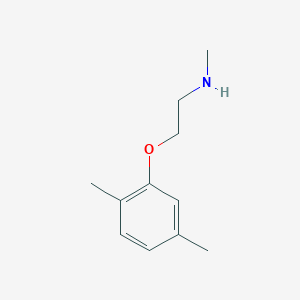

2-(2,5-Dimethylphenoxy)-N-methylethanamine

Description

2-(2,5-Dimethylphenoxy)-N-methylethanamine is a substituted phenethylamine derivative characterized by a phenoxy group substituted with methyl groups at the 2- and 5-positions and an N-methylated ethylamine side chain. Its molecular formula is C₁₁H₁₇NO, and its structure is defined by the SMILES notation O(CCN)C1=C(C)C=CC(C)=C1 . This compound belongs to a broader class of psychoactive phenethylamines, though its pharmacological profile remains less studied compared to analogs like the NBOMe series. It is primarily used in research settings, as indicated by its availability from chemical suppliers such as CymitQuimica .

Properties

IUPAC Name |

2-(2,5-dimethylphenoxy)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9-4-5-10(2)11(8-9)13-7-6-12-3/h4-5,8,12H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATJXNMKSSCRKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629788 | |

| Record name | 2-(2,5-Dimethylphenoxy)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-66-0 | |

| Record name | 2-(2,5-Dimethylphenoxy)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenoxy)-N-methylethanamine typically involves the reaction of 2,5-dimethylphenol with an appropriate alkylating agent, followed by the introduction of the ethanamine chain. One common method involves the O-alkylation of 2,5-dimethylphenol with an alkyl halide, such as 1-bromo-2-chloroethane, in the presence of a base like potassium carbonate. The resulting intermediate is then reacted with methylamine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenoxy)-N-methylethanamine can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,5-Dimethylphenoxy)-N-methylethanamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenoxy)-N-methylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group and the ethanamine chain allow the compound to bind to these targets, potentially modulating their activity. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(2,5-dimethylphenoxy)-N-methylethanamine can be contextualized by comparing it to the following analogs:

Structural Isomerism: Positional Methyl Substitution

- 2-(2,4-Dimethylphenoxy)-N-methylethanamine This positional isomer features methyl groups at the 2- and 4-positions on the phenyl ring instead of 2,5. Both compounds share the same molecular formula (C₁₁H₁₇NO) but differ in pharmacokinetic properties due to electronic effects .

N-Substituent Variation

- 25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine) A potent serotonin 5-HT₂A receptor agonist, 25I-NBOMe incorporates an N-(2-methoxybenzyl) group and methoxy substituents. The target compound’s N-methyl group and dimethylphenoxy moiety likely result in lower receptor affinity and reduced psychoactive potency compared to NBOMe derivatives, which exhibit nanomolar 5-HT₂A binding (Ki < 1 nM) .

- N-Me-2C-H (2,5-Dimethoxy-N-methylphenethylamine) This analog replaces the dimethylphenoxy group with dimethoxy substituents.

Phenyl Ring Substitution Patterns

- 2C-H (2-(2,5-Dimethoxyphenyl)ethanamine) A primary amine with dimethoxy substituents, 2C-H lacks the N-methyl group and phenoxy linkage. Its simpler structure correlates with moderate serotonin receptor activity (µM-range affinity) and lower lipophilicity than the target compound, which may exhibit enhanced blood-brain barrier penetration due to N-methylation .

Data Table: Comparative Analysis of Structural and Pharmacological Features

*Assumed based on absence from controlled substance lists in provided evidence.

Key Research Findings and Implications

Receptor Interactions: The dimethylphenoxy group in the target compound likely reduces 5-HT₂A binding compared to methoxy-substituted analogs (e.g., 25I-NBOMe), as methoxy groups enhance electron donation and receptor docking .

Biological Activity

2-(2,5-Dimethylphenoxy)-N-methylethanamine, also known by its CAS number 915920-66-0, is a compound of interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

The biological activity of this compound is primarily mediated through its interaction with various biochemical pathways. The compound is known to act as a selective agonist at serotonin receptors, particularly the 5-HT2A receptor, which is implicated in numerous physiological processes including mood regulation and cognition.

Target Receptors

- 5-HT2A Receptor : This receptor is crucial for the modulation of neurotransmitter release and is a target for many psychoactive substances.

- Other Serotonin Receptors : The compound may also interact with other subtypes of serotonin receptors, although its selectivity varies.

Biological Effects

The compound exhibits several biological effects that are significant for pharmacological applications:

- Psychoactive Properties : As a 5-HT2A receptor agonist, it may produce effects similar to classical psychedelics, impacting mood and perception. This has been observed in various studies focusing on the structure-activity relationships of related compounds.

- Cellular Signaling : It modulates intracellular signaling pathways that can influence gene expression and cellular metabolism. For example, activation of the 5-HT2A receptor can lead to increased intracellular calcium levels and activation of downstream signaling cascades.

Study on Serotonin Receptor Agonism

A study published in Journal of Medicinal Chemistry explored the structure-activity relationships (SAR) of similar compounds and indicated that substitutions on the phenyl ring significantly affect receptor affinity and potency. The findings suggested that compounds with specific modifications could enhance selectivity for the 5-HT2A receptor over other serotonin receptors .

| Compound | 5-HT2A Potency (pEC50) | Selectivity Ratio (5-HT2A/5-HT2CR) |

|---|---|---|

| This compound | 8.49 | >10 |

| 25I-NBOMe | 9.00 | >20 |

| 25C-NBOMe | 8.80 | >15 |

Toxicological Assessment

Another research effort focused on the toxicological profile of related compounds in animal models. The results indicated that while lower doses could elicit beneficial effects on mood and cognition, higher doses resulted in significant adverse effects including tachycardia and hypertension .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key aspects include:

- Absorption : Rapid absorption post-administration with peak plasma concentrations observed within hours.

- Metabolism : Primarily metabolized in the liver; metabolites include hydroxylated derivatives which may retain some biological activity.

- Excretion : Elimination half-life varies but generally ranges from 4 to 6 hours depending on dosage and formulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.